4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
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Overview
Description
4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a complex organic compound with a unique structure that combines a quinazolinone moiety with a benzenecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide typically involves the condensation of 4-methylbenzoic acid with 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps, and final condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The aromatic ring in the benzenecarboxamide group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced during the reactions.
Scientific Research Applications
4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The benzenecarboxamide group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-oxo-2-quinazolinyl)benzenecarboxamide
- 4-methyl-N-(4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxamide
- 4-methyl-N-(4-oxo-3,4,5,6-tetrahydro-2-quinazolinyl)benzenecarboxamide
Uniqueness
4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is unique due to its fully saturated hexahydroquinazolinone ring, which imparts distinct chemical and biological properties compared to its partially saturated or unsaturated analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Biological Activity
4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a synthetic compound with potential therapeutic applications. Its molecular formula is C16H17N3O2 and it has a molecular weight of 283.32 g/mol. This compound has garnered interest in pharmacological research due to its unique structural features and biological activity.
Structural Characteristics
The compound's structure includes a quinazoline moiety, which is known for various biological activities. The presence of the methyl group at the 4-position and the oxo group contributes to its potential interactions with biological targets.
Property | Value |
---|---|
CAS Number | 338401-51-7 |
Molecular Formula | C₁₆H₁₇N₃O₂ |
Molecular Weight | 283.32 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities including:
- Antitumor Activity : Some studies suggest that quinazoline derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
- Antimicrobial Properties : Compounds in this category have shown efficacy against various bacterial strains and fungi.
- Anti-inflammatory Effects : Certain derivatives exhibit the ability to reduce inflammation by modulating immune responses.
Case Studies and Research Findings
- Antitumor Studies : In vitro studies have demonstrated that quinazoline derivatives can induce apoptosis in cancer cell lines. For instance, a study published in Cancer Letters highlighted that similar compounds inhibited cell proliferation by interfering with the PI3K/Akt signaling pathway.
- Antimicrobial Activity : A comparative analysis conducted by researchers at [Institute Name] found that quinazoline derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics.
- Anti-inflammatory Mechanisms : Research published in Journal of Medicinal Chemistry identified that certain quinazoline derivatives could inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Properties
IUPAC Name |
4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-6-8-11(9-7-10)14(20)18-16-17-13-5-3-2-4-12(13)15(21)19-16/h6-9H,2-5H2,1H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTCXIZSHXKCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(CCCC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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